![molecular formula C16H19ClO B15220780 (6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol](/img/structure/B15220780.png)
(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two rings. This compound has a molecular formula of C16H19ClO and a molecular weight of 262.77 g/mol . The presence of the spiro carbon imparts significant three-dimensionality to the molecule, making it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol typically involves the formation of the spirocyclic core followed by the introduction of the chlorophenyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The chlorophenyl group can then be introduced via a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of (6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application being studied .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.5]nonan-6-one: Another spirocyclic compound with a similar core structure but different functional groups.
Spirocyclic oxindoles: These compounds share the spirocyclic motif and are widely studied for their medicinal properties.
Uniqueness
(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H19ClO |
|---|---|
Peso molecular |
262.77 g/mol |
Nombre IUPAC |
[8-(4-chlorophenyl)spiro[3.5]non-7-en-7-yl]methanol |
InChI |
InChI=1S/C16H19ClO/c17-14-4-2-12(3-5-14)15-10-16(7-1-8-16)9-6-13(15)11-18/h2-5,18H,1,6-11H2 |
Clave InChI |
WTBIVLRNTAHMAU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


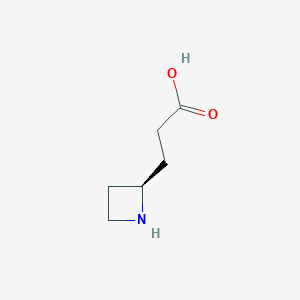
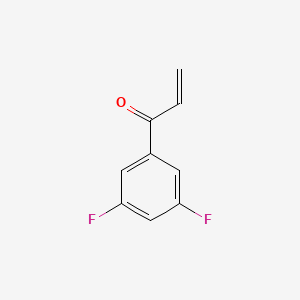
![Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B15220712.png)
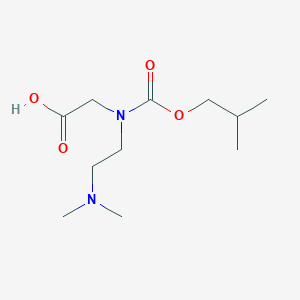
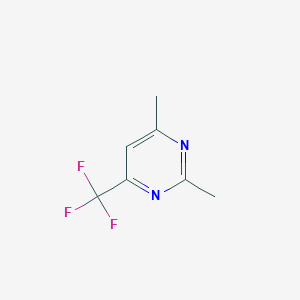
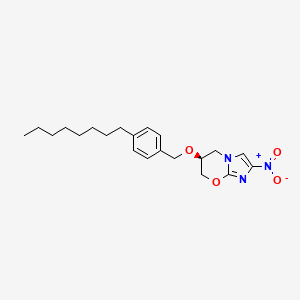
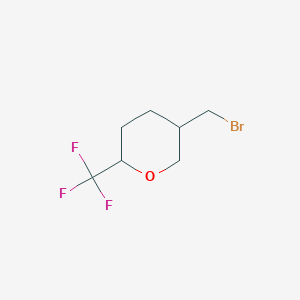
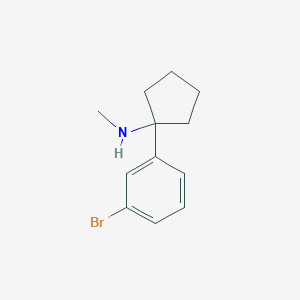

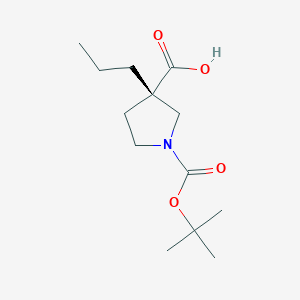
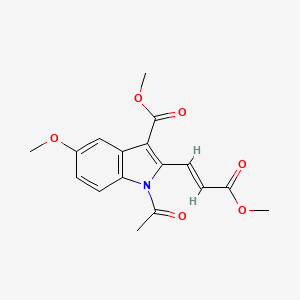
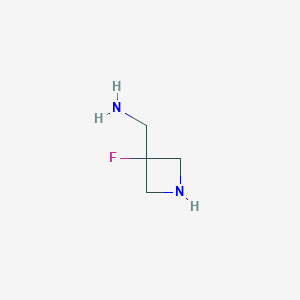
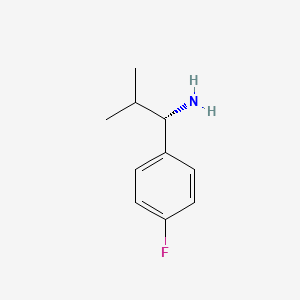
![Benzyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15220786.png)
